Cas no 2232-08-8 (1-(p-Toluenesulfonyl)imidazole)

1-(p-Toluenesulfonyl)imidazole 化学的及び物理的性質
名前と識別子
-
- 1-(p-toluenesulphonyl)imidazole
- 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole
- 1-Tosylimidazole
- 1-(p-Toluenesulfonyl)imidazole
- 1-(Toluene-4-sulphonyl)-1H-imidazole
- 1-(4-Methylphenyl)sulphonyl-1H-imidazole
- 1-(toluene-p-sulphonyl)imidazole
- 1H-Imidazole,1-[(4-methylphenyl)sulfonyl]
- 1-Tosyl-1H-imidazole
- 1-tosyl-imidazole
- EINECS 218-771-9
- N-(p-tosyl)imidazole
- N-Tosylimidazole
- p-toluenesulfonyl imidazole
- tosyl imidazole
- 1-(p-toluenesulfonyl)-imidazole
- W-107485
- AN-584/43416180
- FT-0634153
- NSC669590
- AM20050250
- p-Toluenesulfonyl-1-imidazole
- MFCD00005285
- J-800197
- 1-(Toluene-4-sulfonyl)-1H-imidazole
- T1985
- AKOS003674667
- 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole #
- 1-(p-Tolylsulfonyl)imidazole
- N-(p-Toluenesulfonyl)imidazole
- DTXSID6022181
- NSC-109348
- F1594-0016
- N-(4-Toluenesulfonyl)imidazole
- NSC109348
- Imidazole, 1-(p-tolylsulfonyl)-
- FS-1783
- HY-W001965
- 1-(4-methylphenyl)sulfonylimidazole
- GEO-02334
- N-(p-toluenesulfonyl) imidazole
- 1-(P-Toluenesulfonyl) Imidazole
- 2232-08-8
- NSC-669590
- 1-((4-Methylphenyl)sulfonyl)-1H-imidazole
- 1H-Imidazole, 1-[(4-methylphenyl)sulfonyl]-
- CS-W001965
- 1-(4-methylbenzenesulfonyl)-1H-imidazole
- NS00048606
- BP-30134
- 1-(p-Toluenesulfonyl)imidazole, 99%
- NSC 109348
- AC-7870
- J-640196
- SY018369
- 1-(p-Toluenesulfonyl)-1H-imidazole
- SCHEMBL217862
- DTXCID202181
- 1H-Imidazole, 1-((4-methylphenyl)sulfonyl)-
- 1-(4-methylbenzenesulfonyl)imidazole
-
- MDL: MFCD00005285
- インチ: 1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3
- InChIKey: YJYMYJRAQYREBT-UHFFFAOYSA-N
- ほほえんだ: C1(C)C=CC(S(N2C=CN=C2)(=O)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 222.04600
- どういたいしつりょう: 222.046
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 52
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.3038 (rough estimate)
- ゆうかいてん: 75.0 to 79.0 deg-C
- ふってん: 409.1℃ at 760 mmHg
- フラッシュポイント: 201.2℃
- 屈折率: 1.5650 (estimate)
- ようかいど: chloroform: soluble25mg/mL, clear, colorless to faintly yellow
- PSA: 60.34000
- LogP: 2.50930
- ようかいせい: 未確定
- かんど: Moisture Sensitive
1-(p-Toluenesulfonyl)imidazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S24/25
- 福カードFコード:10-21
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
1-(p-Toluenesulfonyl)imidazole 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-(p-Toluenesulfonyl)imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY018369-10g |
1-(p-Toluenesulfonyl)imidazole |
2232-08-8 | ≥98% | 10g |
¥28.00 | 2024-07-10 | |
Ambeed | A116513-10g |
1-(P-Toluenesulfonyl)imidazole |
2232-08-8 | 98% | 10g |
$8.0 | 2025-02-22 | |
abcr | AB171021-100 g |
1-(p-Toluenesulfonyl)imidazole, 98%; . |
2232-08-8 | 98% | 100g |
€137.00 | 2023-06-23 | |
Chemenu | CM186793-100g |
1-(P-TOLUENESULFONYL)IMIDAZOLE |
2232-08-8 | 95%+ | 100g |
$81 | 2021-08-05 | |
Apollo Scientific | OR59904-25g |
1-(Toluene-4-sulphonyl)-1H-imidazole |
2232-08-8 | 25g |
£15.00 | 2025-02-20 | ||
BAI LING WEI Technology Co., Ltd. | 296978-25G |
1-(p-Toluenesulfonyl)imidazole, 99% |
2232-08-8 | 99% | 25G |
¥ 143 | 2022-04-26 | |
Cooke Chemical | A7684512-5G |
1-(p-Toluenesulfonyl)imidazole |
2232-08-8 | 99% | 5g |
RMB 28.00 | 2025-02-20 | |
Fluorochem | 024322-10g |
1-(p-Toluenesulfonyl)-1H-imidazole |
2232-08-8 | 98% | 10g |
£13.00 | 2022-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54191-100g |
1-(p-Toluenesulfonyl)imidazole, 98+% |
2232-08-8 | 98+% | 100g |
¥11525.00 | 2023-03-14 | |
TRC | T733858-50mg |
1-(p-Toluenesulfonyl)imidazole |
2232-08-8 | 50mg |
$ 52.00 | 2023-09-05 |
1-(p-Toluenesulfonyl)imidazole 関連文献
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1. The first total synthesis of 4-deoxyannomontacinQian Yu,Yikang Wu,Hui Ding,Yu-Lin Wu J. Chem. Soc. Perkin Trans. 1 1999 1183
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D. Biedermann,E. Vav?íková,L. Cvak,V. K?en Nat. Prod. Rep. 2014 31 1138
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3. Concurrent solvolytic and non-solvolytic reactions of benzyl azoxytoluene-p-sulphonate in aqueous trifluoroethanol containing bases: an unprecedented mechanistic dualityH. Maskill J. Chem. Soc. Chem. Commun. 1986 1433
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4. Heterocyclic chemistryFawaz Aldabbagh Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2013 109 126
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Kazuyuki Miyashita,Hidenobu Murafuji,Hiroshi Iwaki,Eito Yoshioka,Takeshi Imanishi Chem. Commun. 2002 1922
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Masoumeh Mohamadhoseini,Zahra Mohamadnia Polym. Chem. 2021 12 5679
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7. Functionalised carbocycles from carbohydrates. Part 3. The synthesis of the epoxy lactone prostaglandin intermediate via an isoxazolidine derivative. X-Ray crystal structure of (1R,5R)-6-exo,7-endo-dibenzoyloxy-8-exo-iodo-3-oxo-2-oxabicyclo[3.3.0]octaneRobert J. Ferrier,Petpiboon Prasit,Graeme J. Gainsford J. Chem. Soc. Perkin Trans. 1 1983 1629
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Gullapalli Kumaraswamy,Neerasa Jayaprakash,Dasa Rambabu,Aniban Ganguly,Rajkumar Banerjee Org. Biomol. Chem. 2014 12 1793
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Almudena Perona,Pilar Hoyos,ángeles Farrán,María J. Hernáiz Green Chem. 2020 22 5559
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Gerald Pattenden,Miguel A. González,Paul B. Little,David S. Millan,Alleyn T. Plowright,James A. Tornos,Tao Ye Org. Biomol. Chem. 2003 1 4173
1-(p-Toluenesulfonyl)imidazoleに関する追加情報
1-(p-Toluenesulfonyl)Imidazole: A Comprehensive Overview
1-(p-Toluenesulfonyl)Imidazole (CAS No: 2232-08-8) is a significant compound in the field of organic chemistry, particularly in the synthesis of bioactive molecules and advanced materials. This compound, also referred to as tosylimidazole, has garnered considerable attention due to its versatile reactivity and potential applications in drug discovery, catalysis, and material science. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of 1-(p-Toluenesulfonyl)Imidazole.
The molecular structure of 1-(p-Toluenesulfonyl)Imidazole consists of an imidazole ring substituted with a p-toluenesulfonyl group. The imidazole moiety is a five-membered heterocycle containing two nitrogen atoms, which imparts unique electronic properties to the molecule. The p-toluenesulfonyl group, derived from p-toluene sulfonic acid, introduces a strong electron-withdrawing effect, enhancing the reactivity of the imidazole ring in various chemical transformations. This combination makes 1-(p-Toluenesulfonyl)Imidazole an ideal precursor for synthesizing complex nitrogen-containing compounds.
Recent studies have highlighted the role of 1-(p-Toluenesulfonyl)Imidazole in the development of novel therapeutic agents. Researchers have explored its use as a building block for constructing bioactive molecules with potential anti-cancer, anti-inflammatory, and anti-microbial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of tosylimidazole exhibit significant inhibitory activity against key enzymes involved in cancer progression.
In terms of synthesis, 1-(p-Toluenesulfonyl)Imidazole can be prepared via several routes. One common method involves the reaction of imidazole with p-toluene sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is highly efficient and yields pure product under mild conditions. Another approach utilizes coupling agents like HATU or EDCI to facilitate the formation of the sulfonamide bond between imidazole and p-toluene sulfonic acid derivatives.
The application of 1-(p-Toluenesulfonyl)Imidazole extends beyond drug discovery into materials science. Recent advancements have shown its utility as a precursor for synthesizing conductive polymers and metal-organic frameworks (MOFs). In a groundbreaking study reported in *Nature Materials*, scientists employed tosylimidazole to construct highly porous MOFs with exceptional gas adsorption capabilities.
Moreover, 1-(p-Toluenesulfonyl)Imidazole has been investigated as a catalyst in organic reactions. Its ability to activate carbonyl groups makes it a valuable component in asymmetric catalysis and enantioselective synthesis. A 2023 paper in *Angewandte Chemie* highlighted its role in facilitating the formation of chiral centers during peptide bond formation.
In conclusion, 1-(p-Toluenesulfonyl)Imidazole (CAS No: 2232-08-8) stands as a pivotal compound in modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications continue to drive innovative research across multiple disciplines. As evidenced by recent studies, this compound holds immense potential for advancing drug development, materials science, and catalytic processes.
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